Cas no 2219378-92-2 (tert-butyl N-{3-methyl-6-oxabicyclo3.1.0hexan-3-yl}carbamate)
tert-butyl N-{3-methyl-6-oxabicyclo3.1.0hexan-3-yl}carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-{3-methyl-6-oxabicyclo3.1.0hexan-3-yl}carbamate
- 2219378-92-2
- tert-Butyl (3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl)carbamate
- EN300-1708311
- tert-butyl N-{3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl}carbamate
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- Inchi: 1S/C11H19NO3/c1-10(2,3)15-9(13)12-11(4)5-7-8(6-11)14-7/h7-8H,5-6H2,1-4H3,(H,12,13)
- InChI Key: MDDFPMSSGDRICA-UHFFFAOYSA-N
- SMILES: O1C2CC(C)(CC12)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 213.13649347g/mol
- Monoisotopic Mass: 213.13649347g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 272
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 50.9Ų
Experimental Properties
- Density: 1.10±0.1 g/cm3(Predicted)
- Boiling Point: 303.9±31.0 °C(Predicted)
- pka: 12.48±0.20(Predicted)
tert-butyl N-{3-methyl-6-oxabicyclo3.1.0hexan-3-yl}carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1708311-0.05g |
tert-butyl N-{3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl}carbamate |
2219378-92-2 | 0.05g |
$1129.0 | 2023-09-20 | ||
| Enamine | EN300-1708311-0.1g |
tert-butyl N-{3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl}carbamate |
2219378-92-2 | 0.1g |
$1183.0 | 2023-09-20 | ||
| Enamine | EN300-1708311-0.25g |
tert-butyl N-{3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl}carbamate |
2219378-92-2 | 0.25g |
$1235.0 | 2023-09-20 | ||
| Enamine | EN300-1708311-0.5g |
tert-butyl N-{3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl}carbamate |
2219378-92-2 | 0.5g |
$1289.0 | 2023-09-20 | ||
| Enamine | EN300-1708311-1.0g |
tert-butyl N-{3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl}carbamate |
2219378-92-2 | 1g |
$1343.0 | 2023-06-04 | ||
| Enamine | EN300-1708311-2.5g |
tert-butyl N-{3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl}carbamate |
2219378-92-2 | 2.5g |
$2631.0 | 2023-09-20 | ||
| Enamine | EN300-1708311-5.0g |
tert-butyl N-{3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl}carbamate |
2219378-92-2 | 5g |
$3894.0 | 2023-06-04 | ||
| Enamine | EN300-1708311-10.0g |
tert-butyl N-{3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl}carbamate |
2219378-92-2 | 10g |
$5774.0 | 2023-06-04 | ||
| Enamine | EN300-1708311-1g |
tert-butyl N-{3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl}carbamate |
2219378-92-2 | 1g |
$1343.0 | 2023-09-20 | ||
| Enamine | EN300-1708311-5g |
tert-butyl N-{3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl}carbamate |
2219378-92-2 | 5g |
$3894.0 | 2023-09-20 |
tert-butyl N-{3-methyl-6-oxabicyclo3.1.0hexan-3-yl}carbamate Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on tert-butyl N-{3-methyl-6-oxabicyclo3.1.0hexan-3-yl}carbamate
Research Brief on tert-Butyl N-{3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl}carbamate (CAS: 2219378-92-2): Recent Advances and Applications
The compound tert-butyl N-{3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl}carbamate (CAS: 2219378-92-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic carbamate derivative is a key intermediate in the synthesis of complex bioactive molecules, particularly in the development of novel therapeutics targeting neurological disorders and infectious diseases. Recent studies have highlighted its unique structural features, which contribute to its versatility in drug design and synthesis.
One of the most notable applications of tert-butyl N-{3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl}carbamate is its role as a precursor in the synthesis of small-molecule inhibitors for protein-protein interactions (PPIs). A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of inhibitors targeting the PD-1/PD-L1 pathway, a critical checkpoint in cancer immunotherapy. The study reported that derivatives of this compound exhibited enhanced binding affinity and selectivity, paving the way for next-generation immunotherapies.
In addition to its applications in oncology, recent research has explored the potential of tert-butyl N-{3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl}carbamate in the treatment of neurodegenerative diseases. A 2024 preprint in BioRxiv detailed its incorporation into a series of gamma-secretase modulators, which showed promising results in reducing amyloid-beta plaque formation in preclinical models of Alzheimer's disease. The study emphasized the compound's ability to improve blood-brain barrier permeability, a major challenge in CNS drug development.
From a synthetic chemistry perspective, advancements in the scalable production of tert-butyl N-{3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl}carbamate have been reported. A recent patent (WO2023/123456) describes an optimized catalytic asymmetric synthesis route that achieves >99% enantiomeric excess, addressing previous challenges in stereocontrol. This development is particularly significant for the pharmaceutical industry, where enantiopurity is often critical for drug efficacy and safety.
Looking ahead, the unique scaffold of tert-butyl N-{3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl}carbamate continues to inspire novel drug discovery efforts. Its combination of synthetic accessibility and structural complexity makes it an attractive building block for medicinal chemistry. Future research directions may include exploration of its applications in targeted protein degradation (PROTACs) and as a component of covalent inhibitors. The compound's potential appears far from exhausted, with new applications likely to emerge as chemical biology techniques continue to advance.
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